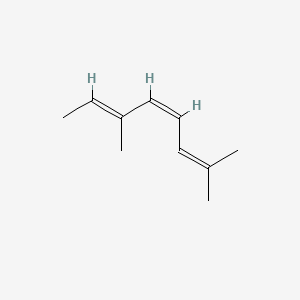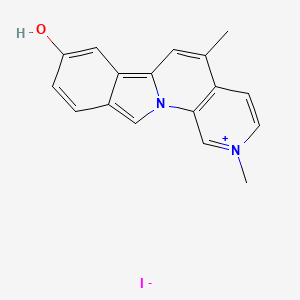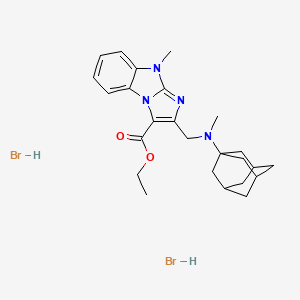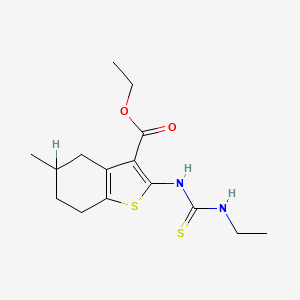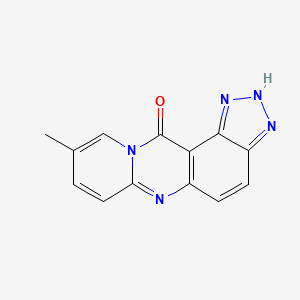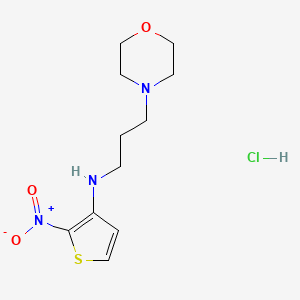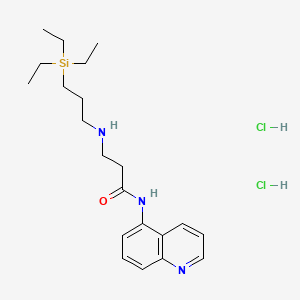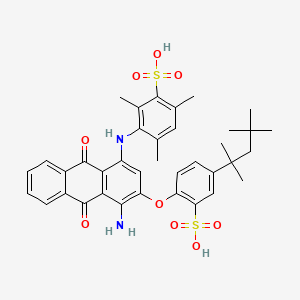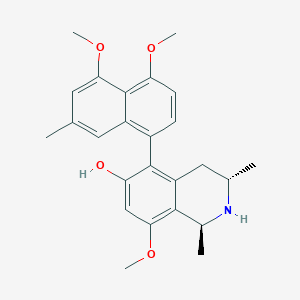
Ancistrobrevine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ancistrobrevine B is a naphthylisoquinoline alkaloid isolated from the roots of the West African liana Ancistrocladus abbreviatus. This compound belongs to a rare group of naphthylisoquinoline alkaloids with a fully dehydrogenated isoquinoline portion. This compound has shown moderate antiproliferative activities against leukemia cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ancistrobrevine B involves the coupling of a naphthalene moiety with a tetrahydroisoquinoline iodide. This method is effective for forming the hindered biaryl bond. The final product is revealed by deprotection .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ancistrobrevine B undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce naphthoquinones, while reduction reactions may yield tetrahydroisoquinolines .
Wissenschaftliche Forschungsanwendungen
Ancistrobrevine B has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactions of naphthylisoquinoline alkaloids.
Wirkmechanismus
The mechanism of action of ancistrobrevine B involves its interaction with cellular targets that regulate cell proliferation. It exerts its effects by inhibiting the growth of cancer cells through the disruption of specific molecular pathways. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Ancistrobrevine B is structurally similar to other naphthylisoquinoline alkaloids such as ancistrobrevine A, ancistrobrevine C, and ent-dioncophylleine A. it is unique due to its specific coupling type and the presence of a fully dehydrogenated isoquinoline portion . This structural uniqueness contributes to its distinct biological activities.
List of Similar Compounds
- Ancistrobrevine A
- Ancistrobrevine C
- Ent-dioncophylleine A
This compound stands out among these compounds due to its moderate antiproliferative activities against leukemia cancer cells .
Eigenschaften
CAS-Nummer |
146471-74-1 |
|---|---|
Molekularformel |
C25H29NO4 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
(1S,3S)-5-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C25H29NO4/c1-13-9-17-16(7-8-20(28-4)25(17)21(10-13)29-5)24-18-11-14(2)26-15(3)23(18)22(30-6)12-19(24)27/h7-10,12,14-15,26-27H,11H2,1-6H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
XVHCBOXBWSMNHG-GJZGRUSLSA-N |
Isomerische SMILES |
C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C |
Kanonische SMILES |
CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


